molecular formula C15H25N B3076854 [(4-tert-Butylphenyl)methyl](2-methylpropyl)amine CAS No. 1041601-33-5

[(4-tert-Butylphenyl)methyl](2-methylpropyl)amine

Cat. No.: B3076854
CAS No.: 1041601-33-5
M. Wt: 219.37 g/mol
InChI Key: TTWICYTUSXZUKR-UHFFFAOYSA-N
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Description

(4-tert-Butylphenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butylphenyl)methylamine can be achieved through several methods. One common approach involves the alkylation of 4-tert-butylbenzyl chloride with 2-methylpropylamine under basic conditions. The reaction typically requires a solvent such as toluene or dichloromethane and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (4-tert-Butylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(4-tert-Butylphenyl)methylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (4-tert-Butylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine: A structurally similar compound with a piperidine ring instead of an amine group.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a phenyl ring and additional functional groups.

Uniqueness

(4-tert-Butylphenyl)methylamine is unique due to its specific structural features, such as the presence of a tert-butyl group and a methylpropylamine moiety

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-12(2)10-16-11-13-6-8-14(9-7-13)15(3,4)5/h6-9,12,16H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWICYTUSXZUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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